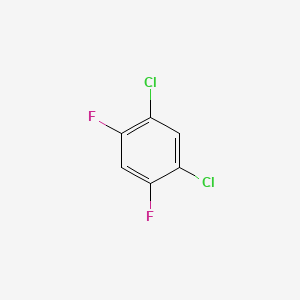

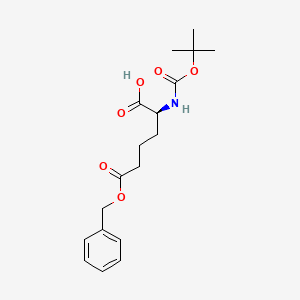

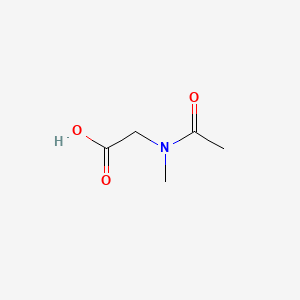

![molecular formula C7H9B B1337934 (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene CAS No. 20047-65-8](/img/structure/B1337934.png)

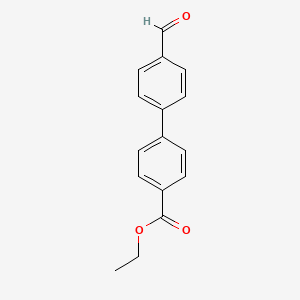

(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene

Vue d'ensemble

Description

(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene, also known as 7-bromo-1,4-dimethylbicyclo[2.2.1]hept-2-ene, is an organic compound belonging to the bicyclic compound family. It is a three-ringed compound with a bromine atom in the center. This compound is of interest to researchers due to its unique structure and possible applications in various areas, including synthetic organic chemistry, materials science, and biochemistry.

Applications De Recherche Scientifique

Bromination Mechanisms and Derivative Synthesis

Bromination of Norbornene Derivatives : Research by Gültekin et al. (2008) explored the bromination of 7-bromobicyclo[2.2.1]hept-2-ene, focusing on the formation of brominated norbornanes and norbornenes. The study provides insights into the rearrangement mechanisms influenced by substituents, with structural elucidation supported by NMR spectral data, particularly discussing the γ-gauche effect (Gültekin, Taşkesenligil, Daştan, & Balcı, 2008).

Palladium-catalysed Cycloadditions : Fairlamb et al. (2000) described an improved synthesis method for 7-alkyl-7-bromobicyclo[3.2.0]hept-2-en-6-ones via palladium-catalysed cycloaddition, highlighting their application as intermediates towards biologically relevant compounds (Fairlamb, Dickinson, & Cristea, 2000).

Addition and Rearrangement Studies

Hydrogen Bromide Addition : Boerhorst and Klumpp (2010) studied the free radical addition of hydrogen bromide to syn-7-methoxybicyclo[2.2.1]hept-2-ene, yielding mixtures of exo- and endo-brominated products, alongside skeletal rearrangement products under ionic conditions. This research helps understand the reactivity of similar bicyclic systems (Boerhorst & Klumpp, 2010).

Advanced Organic Synthesis and Application

Desymmetrization and Kinetic Resolution : Cossu and Peluso (2006) reported on the large-scale preparation and stereoselective desymmetrization of N-methoxycarbonyl-7-aza-2,3-bis(phenylsulfonyl)bicyclo[2.2.1]hept-2-ene, along with the kinetic resolution of similar compounds. This methodology represents a tool for absolute stereochemistry determination of the 7-azabicyclo[2.2.1] skeleton, highlighting its utility in complex organic synthesis (Cossu & Peluso, 2006).

Mechanistic Insights and Catalysis

Gold-Catalyzed Cycloisomerization : A study by Brooner, Robertson, and Widenhoefer (2014) on the gold-catalyzed cycloisomerization of enynes to form bicyclic compounds provided kinetic insights into the isomerization process through 1,3-hydrogen migration. The research underscores the intricate mechanisms involved in transition metal-catalyzed transformations of bicyclic systems (Brooner, Robertson, & Widenhoefer, 2014).

Propriétés

IUPAC Name |

(1R,4S)-7-bromobicyclo[2.2.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Br/c8-7-5-1-2-6(7)4-3-5/h1-2,5-7H,3-4H2/t5-,6+,7? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPAUZYYSFLZRD-MEKDEQNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CC1C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C=C[C@@H]1C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10505495 | |

| Record name | (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene | |

CAS RN |

20047-65-8 | |

| Record name | (1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10505495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | syn-7-Bromobicyclo[2.2.1]hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.